molecular formula C12H15NO B8575130 4-(1-Hydroxy-2-methylbutyl)benzonitrile

4-(1-Hydroxy-2-methylbutyl)benzonitrile

Cat. No.: B8575130
M. Wt: 189.25 g/mol
InChI Key: WNBZVGZGOCFOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxy-2-methylbutyl)benzonitrile is a benzonitrile derivative characterized by a hydroxy-substituted branched alkyl chain at the para position of the aromatic ring. Its structure combines a polar hydroxyl group with a hydrophobic 2-methylbutyl moiety, conferring unique physicochemical properties. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the branched alkyl chain may increase lipophilicity compared to linear analogs .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(1-hydroxy-2-methylbutyl)benzonitrile

InChI

InChI=1S/C12H15NO/c1-3-9(2)12(14)11-6-4-10(8-13)5-7-11/h4-7,9,12,14H,3H2,1-2H3

InChI Key

WNBZVGZGOCFOEC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=CC=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methylbutyl)benzonitrile typically involves the following steps:

    Starting Materials: Benzonitrile and 2-methyl-1-butanol.

    Reaction: The hydroxy group of 2-methyl-1-butanol is protected using a suitable protecting group, such as a silyl ether.

    Coupling: The protected alcohol is then coupled with benzonitrile using a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylbutyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-(1-Oxo-2-methyl-butyl)-benzonitrile.

    Reduction: 4-(1-Hydroxy-2-methyl-butyl)-benzylamine.

    Substitution: 4-(1-Alkoxy-2-methyl-butyl)-benzonitrile or 4-(1-Acyloxy-2-methyl-butyl)-benzonitrile.

Scientific Research Applications

4-(1-Hydroxy-2-methylbutyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylbutyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzonitrile Derivatives

Substituent Effects on Reactivity and Stability

  • 4-(2,6-Dimethylphenylthio)benzonitrile (): The thioether group (–S–) introduces sulfur-based nucleophilicity, enabling participation in redox reactions and metal coordination. This contrasts with the hydroxy group in the target compound, which may undergo esterification or oxidation reactions .
  • 4-(Dimethylamino)benzonitrile (): The electron-donating dimethylamino group (–N(CH₃)₂) enhances the aromatic ring’s electron density, affecting UV absorption and fluorescence properties. In contrast, the hydroxyalkyl group in 4-(1-Hydroxy-2-methylbutyl)benzonitrile may reduce electron density, altering photophysical behavior .
  • The hydroxyalkyl substituent in the target compound lacks such π-system interactions but may improve solubility in polar solvents .

Spectroscopic and Analytical Data

  • IR and NMR Profiles: Hydroxy groups typically exhibit broad O–H stretches in IR (~3200–3600 cm⁻¹), distinct from the C≡N stretch (~2220 cm⁻¹) common to all benzonitriles. Sulfur- or nitrogen-containing analogs (e.g., and ) lack this feature but show characteristic C–S or C–N vibrations . In 4-(1-(2-(3-Methoxyphenyl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (), the imidazolidinone moiety generates distinct ¹³C NMR signals (~174–192 ppm for carbonyl carbons), absent in the target compound .

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